molecular formula C8H12F2O2 B2948495 trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid CAS No. 1378852-94-8

trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2948495
CAS No.: 1378852-94-8
M. Wt: 178.179
InChI Key: YYQCHCJHDZCDSW-UHFFFAOYSA-N
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Description

trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl sulfonyl fluoride in the presence of a base to introduce the difluoromethyl group onto the cyclohexane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process generally includes steps such as reaction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. They may be investigated for their effects on various biological targets and pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to modulation of biological pathways and effects on cellular functions .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethyl group in trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and stability. These properties can enhance its utility in various applications, making it distinct from its analogs .

Properties

IUPAC Name

4-(difluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQCHCJHDZCDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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